![molecular formula C11H13N3O B1399824 1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 906532-84-1](/img/structure/B1399824.png)

1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Übersicht

Beschreibung

“1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is a chemical compound with the CAS Number: 906532-84-1. It has a molecular weight of 203.24 . This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .

Molecular Structure Analysis

The IUPAC name for this compound is 1-cyclopentyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one . The InChI code is 1S/C11H13N3O/c15-11-13-10-9(6-3-7-12-10)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13,15) .Physical And Chemical Properties Analysis

The compound has a melting point range of 177 - 180 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

This compound has been investigated for its antibacterial activity against a range of bacteria and fungi. Studies have shown that derivatives of this compound can be toxic to bacteria such as Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Klebsiella pneumoniae, and Salmonella paratyphi A, among others . The antimicrobial properties make it a potential candidate for developing new therapeutic agents.

Cancer Research

Imidazo[4,5-b]pyridine derivatives, including 1-cyclopentyl-1H-imidazo[4,5-b]pyridin-2-one, have shown promise in cancer treatment . They have been found to exhibit anticancer activity, with some compounds displaying significant activity against human prostate cancer cell lines . These findings suggest potential applications in designing anticancer drugs.

Optoelectronic Devices

The unique chemical structure of this compound lends itself to applications in optoelectronics . It can be used in the development of devices that detect and control light, which is crucial for advancements in displays, sensors, and lighting technologies .

Sensors

Due to its luminescent properties, this compound is useful in the creation of sensors . It can be employed in the detection of various biological and chemical substances, which is essential for environmental monitoring, medical diagnostics, and industrial process control .

Confocal Microscopy and Imaging

The compound’s ability to emit light makes it suitable for use as an emitter in confocal microscopy and imaging . This application is particularly valuable in biological research, where it can help in visualizing cells and tissues with high resolution .

Material Science

In the field of materials science , this compound can contribute to the development of new materials with enhanced properties. Its structural versatility allows for innovations in the design of polymers, coatings, and other advanced materials .

Pharmaceutical Development

The compound’s stability and biological activity make it a valuable scaffold in pharmaceutical development . It can be used to create new drugs with improved efficacy and reduced side effects .

Angiotensin II Antagonists

Some imidazo[4,5-b]pyridine derivatives have been found to have high affinity for the AT1 receptor, making them potent nonpeptide angiotensin II antagonists . This application is significant in the treatment of cardiovascular diseases, such as hypertension .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,5-a]pyridine derivatives, which are structurally similar to “1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one”, have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties . They have shown great potential in several research areas, from materials science to the pharmaceutical field, and many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that “1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” may also have potential for similar applications and research directions.

Eigenschaften

IUPAC Name |

1-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c15-11-13-10-9(6-3-7-12-10)14(11)8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEWVIVXCJELQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C3=C(NC2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

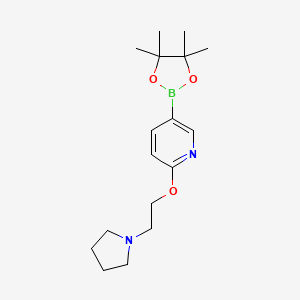

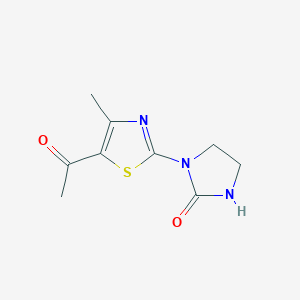

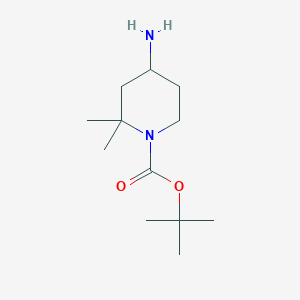

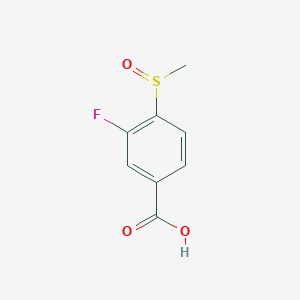

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

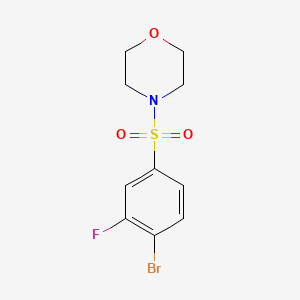

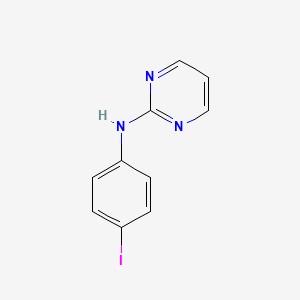

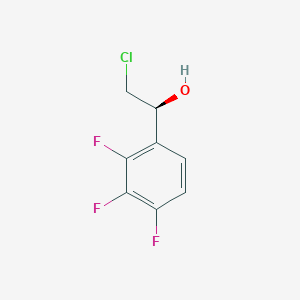

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-{[(4-bromobenzoyl)amino]methyl}pyrrolidine-1-carboxylate](/img/structure/B1399746.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)